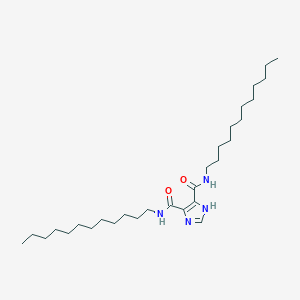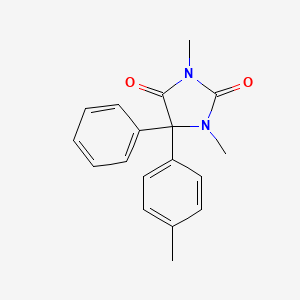
1,3-Dimethyl-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes two methyl groups, a phenyl group, and a 4-methylphenyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under controlled conditions, often using ethanol or methanol as solvents at temperatures ranging from 0°C to 78°C. The yields of the desired product can vary depending on the specific reaction conditions and the purity of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve scalable solvent-free reactions, which are more environmentally friendly and cost-effective. These methods often use alternative starting materials and catalysts to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3-Dimethyl-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dimethyl-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione include other imidazolidine-2,4-dione derivatives, such as:
- 1,3-Dimethyl-5-phenylimidazolidine-2,4-dione
- 1,3-Dimethyl-5-(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione
- 1,3-Dimethyl-5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62255-26-9 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-9-11-15(12-10-13)18(14-7-5-4-6-8-14)16(21)19(2)17(22)20(18)3/h4-12H,1-3H3 |
InChI Key |
QEVGRUCROLUIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14534324.png)
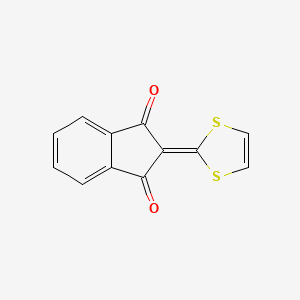
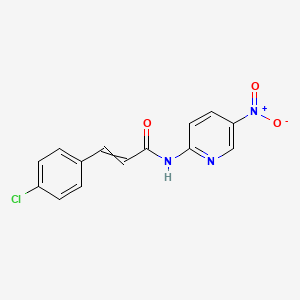
![Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]-](/img/structure/B14534336.png)
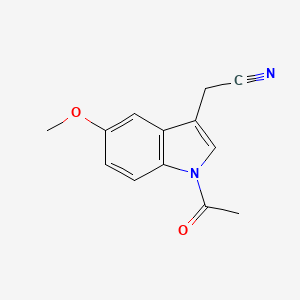
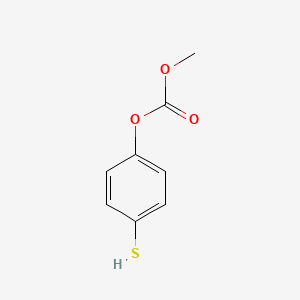
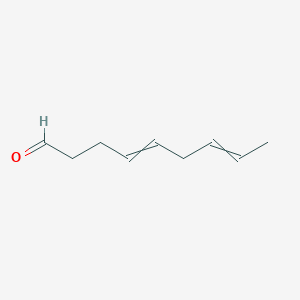
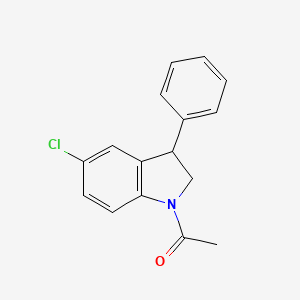
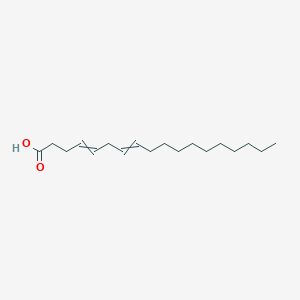
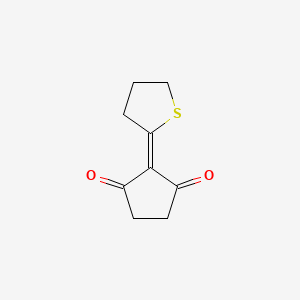
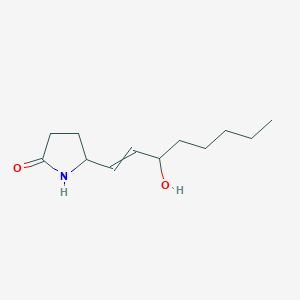
![3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14534404.png)
